

S 1360 phase II clinical trial data

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Compound of Interest		
Compound Name:	S 1360	
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An In-depth Technical Guide on the Core of S-1360, a Discontinued HIV Integrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-1360 was an investigational antiretroviral drug developed through a collaboration between Shionogi and GlaxoSmithKline. It belongs to the class of HIV integrase inhibitors, a group of drugs that target the viral enzyme integrase, essential for the replication of the human immunodeficiency virus (HIV).[1][2] Development of S-1360 was discontinued in August 2003 during Phase II clinical trials.[3] This guide provides a comprehensive overview of the available technical information regarding S-1360, including its mechanism of action, and available clinical trial information.

Core Data Summary Drug Profile



Feature	Description
Drug Name	S-1360
Originator	Shionogi
Collaborator	GlaxoSmithKline
Drug Class	Antivirals
Mechanism of Action	HIV Integrase Inhibitor
Highest Development Phase	Phase II (Discontinued)
Indication	HIV Infections

Phase II Clinical Trial Data

Due to the discontinuation of S-1360 development in 2003, detailed quantitative data from the Phase II clinical trials are not publicly available. The following tables represent the typical structure of data presentation for such a trial.

Patient Demographics and Baseline Characteristics (Illustrative)

Characteristic	Value
Number of Patients	Data not publicly available
Age (Mean ± SD)	Data not publicly available
Sex (% Male/Female)	Data not publicly available
Race/Ethnicity (%)	Data not publicly available
Baseline HIV-1 RNA (log10 copies/mL, Mean ± SD)	Data not publicly available
Baseline CD4+ T-cell Count (cells/mm³, Mean ± SD)	Data not publicly available

Efficacy Endpoints (Illustrative)



Endpoint	Result
Proportion of patients with HIV-1 RNA <50 copies/mL at Week 24	Data not publicly available
Mean change from baseline in HIV-1 RNA at Week 24	Data not publicly available
Mean change from baseline in CD4+ T-cell count at Week 24	Data not publicly available

Safety and Tolerability (Illustrative)

Adverse Event	Frequency (%)
Most Common Adverse Events	Data not publicly available
Serious Adverse Events	Data not publicly available
Discontinuations due to Adverse Events	Data not publicly available

Experimental Protocols

Detailed experimental protocols for the S-1360 Phase II clinical trial are not publicly available. However, based on standard practices for HIV clinical trials during that period, the following methodologies would have been likely employed.

Study Design

The Phase II trial was likely a randomized, controlled study to evaluate the efficacy, safety, and dose-response of S-1360 in HIV-1 infected patients. Patients would have been assigned to different treatment arms, potentially including different doses of S-1360 in combination with other antiretroviral agents, compared to a standard-of-care regimen.

Inclusion and Exclusion Criteria (General)

 Inclusion: HIV-1 infected adults, with a detectable viral load and CD4+ T-cell count within a specified range.



 Exclusion: Presence of opportunistic infections, certain co-morbidities, or prior exposure to integrase inhibitors.

Efficacy Assessments

- Viral Load: HIV-1 RNA levels in plasma would have been quantified at baseline and at regular intervals throughout the study using a validated polymerase chain reaction (PCR) assay.
- Immunologic Assessment: CD4+ and CD8+ T-cell counts would have been measured by flow cytometry at baseline and various time points.

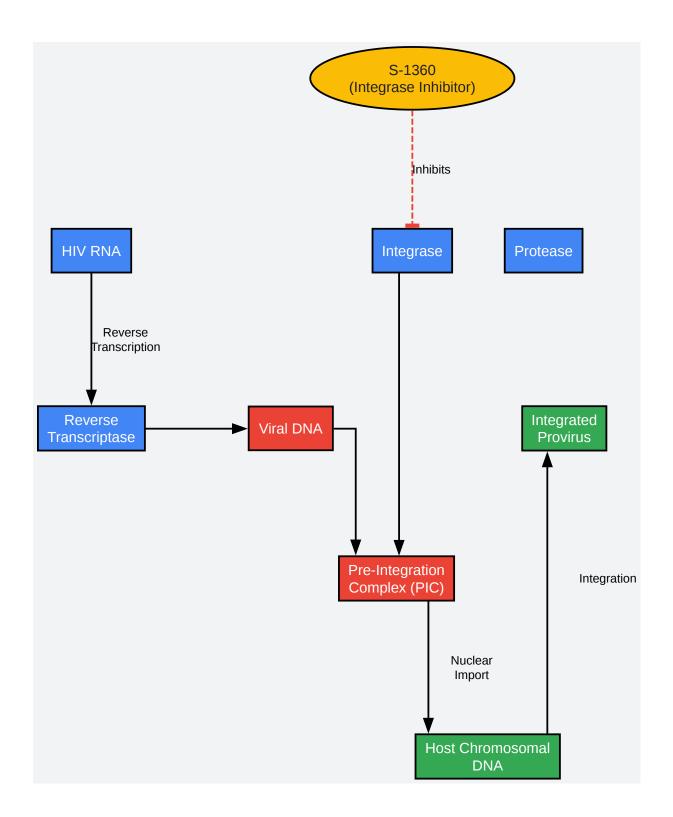
Safety Assessments

Safety would have been monitored through the recording of adverse events, physical examinations, and regular laboratory tests (hematology, clinical chemistry, and urinalysis).

Mandatory Visualizations HIV Integrase Signaling Pathway

The following diagram illustrates the mechanism of action of HIV integrase and the point of intervention for an inhibitor like S-1360.





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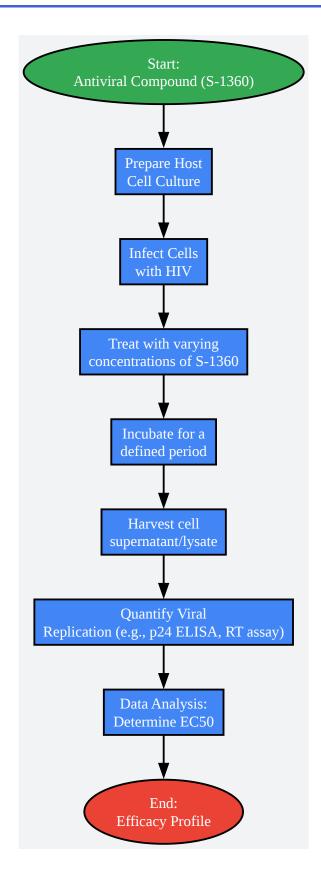
Caption: Mechanism of HIV integration and inhibition by S-1360.



Experimental Workflow for Antiviral Drug Efficacy Testing

This diagram outlines a typical workflow for evaluating the in vitro efficacy of an antiviral compound.





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Caption: In vitro efficacy testing workflow for an antiviral agent.



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